2,4-Dibromo-6-fluoroanisole
Overview
Description
2,4-Dibromo-6-fluoroanisole is an organic compound with the molecular formula C7H5Br2FO It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 6 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoroanisole typically involves the bromination and fluorination of anisole derivatives. One common method is the bromination of 4-fluoroanisole using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available anisole. The process includes:
Bromination: Anisole is brominated using bromine or a brominating agent in the presence of a catalyst.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated anisole derivatives.
Scientific Research Applications
2,4-Dibromo-6-fluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoroanisole involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The methoxy group on the anisole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
2,4-Dibromoanisole: Lacks the fluorine atom, which can affect its reactivity and applications.
2,4-Difluoroanisole: Lacks the bromine atoms, leading to different chemical properties and uses.
2,4-Dibromo-6-chloroanisole: Similar structure but with chlorine instead of fluorine, resulting in different reactivity and applications.
Uniqueness: 2,4-Dibromo-6-fluoroanisole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the methoxy group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLPBBXLAWQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378802 | |
Record name | 2,4-Dibromo-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-75-0 | |
Record name | 2,4-Dibromo-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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